molecular formula C17H18FN3O3 B020083 Ciprofloxacin-d8 CAS No. 1130050-35-9

Ciprofloxacin-d8

Cat. No.: B020083
CAS No.: 1130050-35-9
M. Wt: 339.39 g/mol
InChI Key: MYSWGUAQZAJSOK-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprofloxacin-d8, also known as this compound, is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 339.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inflammatory Response and Immunomodulation : Takahashi et al. (2005) demonstrated that ciprofloxacin induces prostaglandin E2 production in monocytes, which may have therapeutic potential for treating systemic inflammatory responses initiated by interleukin-18 (Takahashi et al., 2005).

  • Impact on Bacterial Proteome : Jedrey et al. (2018) found that sub-inhibitory concentrations of ciprofloxacin induce discrete changes in the intracellular proteome of Pseudomonas aeruginosa, affecting central metabolism and cell envelope-associated functions (Jedrey et al., 2018).

  • Evolution of Bacterial Populations : Wassermann et al. (2016) observed that exposure to subinhibitory concentrations of ciprofloxacin affects the evolution of Pseudomonas aeruginosa populations, leading to various phenotypic changes (Wassermann et al., 2016).

  • Therapeutic Applications : Sharma et al. (2010) noted ciprofloxacin's enhanced efficacy in treating various community-acquired and nosocomial infections, such as respiratory tract, urinary tract, skin infections, and sexually transmitted diseases (Sharma et al., 2010).

  • Potential Anticancer Properties : Kloskowski et al. (2010) found that ciprofloxacin induced morphological changes and decreased viability in a concentration and time-dependent manner within CHO AA8 cells, showing potential anticancer properties (Kloskowski et al., 2010).

  • Drug Delivery Systems : Al-mahallawi et al. (2014) demonstrated that nano-transfersomal ciprofloxacin vesicles enhanced drug delivery to the middle ear and showed greater drug deposition in the tympanic membrane compared to commercial products (Al-mahallawi et al., 2014).

  • Solubility and Antibacterial Activity : Choi et al. (2017) reported that ciprofloxacin complexed with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin enhances its solubility and antibacterial activity against methicillin-resistant Staphylococcus aureus (Choi et al., 2017).

  • Pharmacokinetics in Critically Ill Patients : Lipman et al. (1998) found that ciprofloxacin at a dosage of 400 mg given intravenously q8h is safe and provides bactericidal activity against most organisms in critically ill adults (Lipman et al., 1998).

  • Bioengineering and Wastewater Treatment : Nguyen et al. (2018) suggested that the ciprofloxacin-degrading bacterium Bradyrhizobium sp. GLC_01 could be used in bioengineering approaches to manage antibiotics and persistent organic contaminants during wastewater treatment (Nguyen et al., 2018).

  • Phototoxicity Risks : Agrawal et al. (2007) indicated that ciprofloxacin can cause phototoxicity when exposed to ambient levels of ultraviolet radiation, such as sunlight (Agrawal et al., 2007).

Mechanism of Action

Target of Action

Ciprofloxacin-d8, a deuterium-labeled variant of Ciprofloxacin, primarily targets two enzymes: bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication and repair, which are essential for bacterial growth and survival .

Mode of Action

This compound interacts with its targets by inhibiting the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the supercoiling of bacterial DNA, which is a critical step in DNA replication . As a result, the replication of bacterial DNA is hampered, leading to the cessation of bacterial cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the supercoiling process, a crucial step in DNA replication . This disruption leads to the cessation of bacterial DNA replication, thereby inhibiting bacterial growth .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing DNA replication, this compound effectively hampers bacterial replication, ultimately leading to bacterial death . This makes it a potent antibacterial agent, particularly against Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other carbon or nitrogen sources can enhance the biodegradation of Ciprofloxacin . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment . .

Safety and Hazards

Ciprofloxacin-d8 is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local/regional/national/international regulations .

Biochemical Analysis

Biochemical Properties

Ciprofloxacin-d8, like its parent compound ciprofloxacin, interacts with various enzymes and proteins. It primarily targets DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to the death of the bacteria .

Cellular Effects

This compound has significant effects on cellular processes. It has been shown to cause a decrease in cell densities and chlorophyll-a in certain strains of bacteria . Additionally, it has been found to alter the normal maintenance and transcription of mitochondrial DNA, leading to impaired mitochondrial energy production and blocking cellular growth .

Molecular Mechanism

The molecular mechanism of action of this compound is similar to that of ciprofloxacin. It inhibits DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition prevents the bacteria from replicating their DNA, thereby stopping their growth and leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been used in liquid chromatography-tandem mass spectrometric (LC-MS/MS) methods for determining ciprofloxacin in small sample volumes of plasma, urine, bladder, and kidneys of mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to be a substrate of P-glycoprotein (ABCB1), which plays a significant role in drug metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, the presence of multi-walled carbon nanotubes in saturated porous media significantly inhibited the transport of this compound .

Subcellular Localization

Given its molecular mechanism of action, it is likely to localize in the regions where DNA gyrase and topoisomerase IV are found, which is in the bacterial cytoplasm .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSWGUAQZAJSOK-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649159
Record name Ciprofloxacin-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130050-35-9
Record name Ciprofloxacin-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 19.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 30.1 g of anhydrous piperazine and 100 ml of dimethyl sulphoxide is heated at 135°-140° C. for 2 hours. The solvent is distilled out under high vacuum, and the residue is suspended in H2O, filtered off with suction and washed with water. For further purification, the moist crude product is boiled with 100 ml of water, filtered with suction at room temperature, the solid is washed with H2O and dried to constant weight over CaCl2 in a vacuum oven at 100° C. 19.6 g of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, of decomposition point 255°-257° C., are obtained; RF value: 0.07.
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

26.5 parts by weight of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid are introduced into a solution of 26.7 parts by weight of piperazine in 200 parts by volume of water, which is heated to reflux. The mixture is kept under reflux for 90 minutes and then cooled. The precipitate is separated off, washed with water and dried. 31.5 parts by weight (95.2% of theory) of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
26.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

26.7 parts by weight of piperazine and 26.5 parts by weight of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in 200 parts by volume of water are heated to 120° C. in an autoclave for 60 minutes and the mixture is then worked up as in Example 1. 30.9 parts by weight (93.4% of theory) of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1piperazinyl)-3quinolinecarboxylic acid are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a manner similar to that of Example 1, 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (II, R1 : cyclopropyl; X: fluoro) is reacted with 1-butylmethylsilyl piperazine (III, R2 : hydrogen; R3 and R4 : methyl; R5: t-butyl) to give a solid compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-butylmethylsilyl piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofloxacin-d8
Reactant of Route 2
Reactant of Route 2
Ciprofloxacin-d8
Reactant of Route 3
Reactant of Route 3
Ciprofloxacin-d8
Reactant of Route 4
Ciprofloxacin-d8
Reactant of Route 5
Reactant of Route 5
Ciprofloxacin-d8
Reactant of Route 6
Reactant of Route 6
Ciprofloxacin-d8
Customer
Q & A

Q1: Why is Ciprofloxacin-d8 used as an internal standard for ciprofloxacin analysis?

A1: this compound shares almost identical chemical properties with ciprofloxacin, except for the eight deuterium atoms replacing hydrogens. This isotopic substitution leads to a slightly different mass, detectable by mass spectrometry, while maintaining similar chromatographic behavior. Using this compound as an internal standard corrects for variations during sample preparation and analysis, improving the accuracy and reliability of ciprofloxacin quantification. [, , , ]

Q2: In what types of samples has this compound been used for ciprofloxacin quantification?

A2: The provided research articles demonstrate the use of this compound for ciprofloxacin analysis in a diverse range of matrices, including:

  • Food Products: Honey []
  • Biological Samples: Fish and shellfish tissues [], human serum, and urine []
  • Environmental Samples: Water from fee-fishing ponds []

Q3: Can you elaborate on the analytical methods employed in conjunction with this compound for ciprofloxacin analysis?

A3: The research primarily utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for ciprofloxacin analysis. This technique involves:

  1. Extraction: Ciprofloxacin is extracted from the sample, often using solvents and solid-phase extraction techniques. This compound is added during this step. [, , , ]
  2. Separation: The extracted sample is separated based on chemical properties using HPLC. [, , , ]
  3. Detection & Quantification: The separated compounds are detected using mass spectrometry, which can differentiate ciprofloxacin from this compound based on mass differences. The ratio of their signals is then used to accurately calculate the ciprofloxacin concentration. [, , , ]

Q4: Are there specific regulations or guidelines regarding the use of this compound in analytical methods?

A4: While specific regulations might vary between countries and agencies, analytical methods employing internal standards like this compound should adhere to established guidelines for method validation. This typically includes demonstrating acceptable accuracy, precision, linearity, recovery, and limits of detection and quantification. [, , , ]

Q5: The research mentions concerns about antibiotic residues. Why is the presence of ciprofloxacin in these samples a concern?

A5: The detection of ciprofloxacin in food products like honey [], fish [], and environmental water samples [] raises concerns due to the potential for:

  • Antibiotic Resistance: The presence of antibiotic residues in the environment and food chain contributes to the development and spread of antibiotic-resistant bacteria, posing a significant threat to human health. [, , ]
  • Human Health Risks: Consuming contaminated food could lead to unintended antibiotic exposure, potentially triggering allergic reactions, disrupting gut microbiota, or contributing to antibiotic resistance in individuals. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.